2,6-Di-tert-butyl-3-ethylphenol
Description
Academic Context and Significance within Hindered Phenol (B47542) Chemistry
Sterically hindered phenols are primarily recognized for their role as antioxidants. vinatiorganics.comvinatiorganics.comamfine.com The bulky substituents surrounding the phenolic hydroxyl group create steric hindrance, which modulates the reactivity of the hydroxyl proton. vinatiorganics.comvinatiorganics.com This steric shield allows the phenol to effectively scavenge free radicals, thereby terminating oxidative chain reactions that can lead to the degradation of various materials. vinatiorganics.compartinchem.com The resulting phenoxyl radical is stabilized through resonance and by the bulky groups, which prevent it from initiating new oxidation chains. partinchem.com
The academic significance of hindered phenols extends beyond their antioxidant properties. They serve as valuable models for studying the effects of steric hindrance on reaction kinetics and mechanisms. The controlled obstruction of the reactive phenolic center allows for detailed investigations into structure-activity relationships. nih.gov Furthermore, these compounds are utilized as building blocks in the synthesis of more complex molecules, including pharmaceuticals and specialized polymers. mdpi.comwikipedia.org
Structural Characteristics and Isomeric Considerations of Alkylated Phenols
Alkylated phenols, in general, exhibit a wide range of isomers depending on the number, type, and position of the alkyl groups on the phenolic ring. britannica.com The position of the alkyl groups significantly impacts the compound's properties. For instance, alkylation at the ortho and para positions to the hydroxyl group has a more pronounced effect on the antioxidant activity compared to meta-alkylation. researchgate.net The nature of the alkyl group itself, whether it is a primary, secondary, or tertiary alkyl, also plays a crucial role in determining the degree of steric hindrance and, consequently, the chemical reactivity. nih.gov
The table below outlines the key structural features of 2,6-di-tert-butyl-3-ethylphenol and its related isomers.
| Feature | Description |
| Parent Structure | Phenol (C₆H₅OH) |
| Substituents | Two tert-butyl groups, one ethyl group |
| Position of tert-butyl groups | 2 and 6 (ortho to the hydroxyl group) |
| Position of ethyl group | 3 (meta to the hydroxyl group) |
| Key Isomeric Variations | Positional isomers (e.g., 2,6-di-tert-butyl-4-ethylphenol), isomers with different alkyl groups. pharmaffiliates.com |
Overview of Current Research Landscape Pertaining to Hindered Ethylphenols
Current research on hindered ethylphenols, including this compound, continues to explore their potential in various applications. A significant area of investigation remains the development of novel and more effective antioxidants for the stabilization of polymers, fuels, and lubricants. wikipedia.orggoogle.com Researchers are synthesizing new derivatives with modified alkyl groups to fine-tune their antioxidant efficacy and physical properties, such as solubility and volatility.
Beyond their traditional role as antioxidants, hindered phenols are being explored for their potential in other areas. For example, some studies have investigated the biological activities of hindered phenols, including their potential as anesthetic agents. nih.govnih.gov The structure-activity relationships in these compounds are complex, with both lipophilicity and the degree of steric hindrance influencing their biological effects. nih.gov
Furthermore, the synthesis of hindered phenols is an active area of research, with a focus on developing more efficient and selective catalytic methods for the ortho-alkylation of phenols. google.com The use of specific catalysts, such as aluminum phenoxide, allows for the controlled introduction of bulky alkyl groups at the desired positions. wikipedia.orggoogle.com
The following table provides a summary of recent research directions involving hindered ethylphenols.
| Research Area | Focus | Key Findings and Directions |
| Antioxidant Development | Synthesis of novel hindered phenols with enhanced stability and radical scavenging activity. | Modification of alkyl substituents to optimize performance in specific applications like plastics and rubbers. vinatiorganics.comvinatiorganics.com |
| Medicinal Chemistry | Exploration of the anesthetic and other biological properties of hindered phenols. | Structure-activity relationship studies to identify compounds with improved therapeutic profiles. nih.govnih.gov |
| Catalysis | Development of selective and efficient methods for the synthesis of hindered phenols. | Use of catalysts like aluminum phenoxide to control the ortho-alkylation of phenols. wikipedia.orggoogle.com |
| Materials Science | Incorporation of hindered phenols into polymeric materials to enhance their durability and lifespan. vinatiorganics.com | Development of new materials with built-in resistance to oxidative degradation. vinatiorganics.com |
Structure
3D Structure
Properties
CAS No. |
94231-62-6 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
2,6-ditert-butyl-3-ethylphenol |
InChI |
InChI=1S/C16H26O/c1-8-11-9-10-12(15(2,3)4)14(17)13(11)16(5,6)7/h9-10,17H,8H2,1-7H3 |
InChI Key |
SJJNVHBNVQEDBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Iv. Antioxidant Properties and Structure Activity Relationships in Hindered Phenols
Fundamental Mechanisms of Antioxidant Action
The primary role of a phenolic antioxidant is to intercept and neutralize damaging free radicals, thereby terminating the chain reactions that lead to oxidative degradation. This is accomplished through several key pathways.
The most prominent mechanism for hindered phenols is Hydrogen Atom Transfer (HAT). vinatiorganics.commdpi.com In this pathway, the phenol (B47542) donates the hydrogen atom from its hydroxyl group to a free radical (R•), effectively neutralizing the radical and stopping it from causing further damage. vinatiorganics.com This process generates a phenoxyl radical (ArO•), which is significantly less reactive than the initial free radical due to the stabilizing features of the phenol's structure. nih.gov
The general reaction for the HAT mechanism is: ArOH + R• → ArO• + RH
The efficiency of this process is largely determined by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. rsc.org A lower BDE facilitates an easier and faster donation of the hydrogen atom, enhancing the antioxidant activity. researchgate.net
An alternative mechanism is the Single Electron Transfer (SET) pathway. researchgate.net In this process, the phenolic compound donates a single electron to a free radical, forming a phenol radical cation (ArOH•+) and an anion. This is often followed by a proton transfer (PT) to yield the more stable phenoxyl radical.
The initial SET step can be represented as: ArOH + R• → ArOH•+ + R:-
The SET mechanism's favorability can be influenced by factors such as the ionization potential (IP) of the phenol and the polarity of the surrounding medium. unibo.itnih.gov Some hindered phenols can utilize both HAT and SET pathways to scavenge free radicals, with the dominant pathway depending on the specific conditions and the nature of the radical species. rsc.org
Hindered phenols are particularly effective at scavenging Reactive Oxygen Species (ROS), which include highly reactive molecules like hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (O₂•⁻). unibo.it These ROS are generated under various oxidative stress conditions and can cause significant cellular and material damage. unibo.itbohrium.com By donating a hydrogen atom (via HAT) or an electron (via SET), hindered phenols convert these destructive ROS into more stable, less harmful molecules, thereby providing crucial protection against oxidative degradation. researchgate.netnih.gov
Influence of Molecular Architecture on Antioxidant Efficacy
The specific arrangement of substituent groups on the phenol's aromatic ring has a profound impact on its antioxidant performance. The structure-activity relationship is key to understanding the high efficacy of compounds like 2,6-di-tert-butyl-3-ethylphenol.
The two tert-butyl groups located at the ortho positions (positions 2 and 6) relative to the hydroxyl group are critical to the antioxidant function of this compound. vinatiorganics.com These bulky groups serve a dual purpose:
Steric Hindrance: The large size of the tert-butyl groups creates a "hindered" environment around the phenolic hydroxyl group. nih.govvinatiorganics.com This steric shield physically obstructs the approach of other molecules, which protects the hydroxyl group from engaging in unwanted side reactions and promotes its primary function of radical scavenging. nih.gov Furthermore, this shielding prevents the resulting phenoxyl radical from easily dimerizing or participating in propagation reactions, which would consume the antioxidant. researchgate.net
Phenoxyl Radical Stabilization: Once the phenol donates its hydrogen atom, the resulting phenoxyl radical (ArO•) must be stabilized to prevent it from becoming a pro-oxidant itself. The ortho-tert-butyl groups play a crucial electronic role in this stabilization. nih.govresearchgate.net Through inductive effects and hyperconjugation, these electron-donating groups help to delocalize the unpaired electron of the radical across the aromatic ring, significantly increasing its stability. researchgate.net This stabilization makes the initial hydrogen donation more energetically favorable and ensures the antioxidant can be regenerated to neutralize multiple free radicals. vinatiorganics.com
The table below illustrates the impact of substituent positioning on antioxidant activity, where a higher protection factor indicates greater efficacy.
Table 1: Influence of Substituent Position on Antioxidant Activity
| Compound | Substituent Positions | Relative Protection Factor |
|---|---|---|
| 4-tert-butylphenol | para | 1.0 |
| 2-tert-butylphenol | ortho | 1.5 |
| 2,6-di-tert-butylphenol (B90309) | ortho, ortho | 5.0 |
This table provides a generalized representation of the steric effect on antioxidant activity.
While the ortho substituents provide stability, groups at the meta and para positions fine-tune the phenol's reactivity. The position of these substituents is crucial, with the order of influence on antioxidant activity generally being para > ortho > meta. researchgate.net
In the case of this compound, the ethyl group is at the meta position (position 3). While para substitution is often most effective, the meta-ethyl group still contributes an electron-donating inductive effect that enhances the reactivity of the phenolic hydroxyl group, complementing the stabilizing and protective effects of the dual ortho-tert-butyl groups.
The following table shows Bond Dissociation Enthalpy (BDE) values for variously substituted phenols, demonstrating how substituents influence the ease of hydrogen donation. Lower BDE values typically correlate with higher antioxidant activity.
Table 2: Bond Dissociation Enthalpy (BDE) of Substituted Phenols
| Phenolic Compound | Substituents | BDE (kcal/mol) |
|---|---|---|
| Phenol | None | 87.5 |
| 4-Methylphenol | para-Methyl | 85.6 |
| 4-Methoxyphenol | para-Methoxy | 83.7 |
| 2,6-di-tert-butylphenol | ortho, ortho-di-tert-butyl | 81.2 |
Data is representative and sourced from various computational and experimental studies. Exact values may vary based on the measurement technique and solvent.
Effects of Additional Substituents and Linker Length on Antioxidant Activity
The antioxidant efficacy of hindered phenols can be precisely adjusted by introducing additional functional groups and by varying the length of the molecular chain, or "linker," that connects the phenol to other moieties. Research into a series of 2,6-di-tert-butylphenols modified with a pyridine (B92270) group demonstrated that the length of the linker between the phenol and pyridine components directly affects the antioxidant activity. medcraveonline.commedcrave.com For instance, the insertion of a methylene (B1212753) (-CH2-) spacer was found to significantly enhance antioxidant properties. researchgate.net
Comparative Studies with Analogous Hindered Phenols
To understand the efficacy of specific hindered phenols, researchers often conduct comparative studies against well-established antioxidants and structurally similar analogs.
A primary benchmark for antioxidant performance is 2,6-Di-tert-butyl-4-methylphenol, commonly known as Butylated Hydroxytoluene (BHT). nih.gov BHT is a widely used synthetic antioxidant, making it an ideal standard for comparison. nih.govresearchgate.net Studies comparing modified 2,6-di-tert-butylphenols to BHT (also referred to as ionol) reveal how structural changes impact antioxidant potential. For example, the introduction of phosphonate (B1237965) groups containing pyridine fragments to the 2,6-di-tert-butylphenol structure shifts the oxidation potential to a more favorable region compared to BHT. researchgate.net
The position of the alkyl groups is critical. For instance, 2,4-di-tert-butylphenol, an isomer of 2,6-di-tert-butylphenol, has been reported to possess lower antioxidant activity than BHT, which is attributed to the different placement of the tert-butyl groups. rsc.org The transformation products of BHT, such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) (BHT-CHO) and 2,6-di-tert-butyl-p-benzoquinone (B114747) (BHT-Q), also serve as points of comparison in understanding the activity of different alkylated phenols. industrialchemicals.gov.auresearchgate.net
| Compound | Modification | Oxidation Potential (E, V) |
|---|---|---|
| Ionol (BHT) | p-methyl group | 1.18 |
| Phenol I | p-phosphonate with 2-pyridine fragment | 1.10 |
| Phenol II | p-phosphonate with 3-pyridine fragment | 1.12 |
| Phenol III | p-phosphonate with 4-pyridine fragment | 1.15 |
The relationship between molecular structure and antioxidant activity in the 2,6-di-tert-butylphenol family is a subject of detailed investigation. Modifications to the core structure can lead to significant changes in performance. For example, synthesizing derivatives with heterocyclic groups like 1,3,4-oxadiazole (B1194373) has been shown to produce compounds with significant antioxidant activity. rsc.org However, the same research noted that further alkylation of these modified phenols could lead to a decrease in their effectiveness, highlighting the delicate balance of structural factors. rsc.org
V. Industrial and Research Applications Derived from Hindered Phenols, Including 2,6 Di Tert Butyl 3 Ethylphenol
Role as Antioxidants and Stabilizers in Polymeric Materials
Hindered phenols are primary antioxidants extensively used to protect polymeric materials from degradation. amfine.com During processing, storage, or end-use, polymers are susceptible to degradation from heat, light, and oxygen, which can lead to discoloration, brittleness, and loss of mechanical properties. partinchem.comvinatiorganics.com Hindered phenolic antioxidants are added to a variety of polymers, including polyolefins, styrenic polymers, and elastomers, to ensure their longevity and performance. amfine.comvinatiorganics.com They are effective over a broad range of temperatures and provide stability during melt processing and long-term use. amfine.com
| Polymer Type | Specific Examples | Reference |
|---|---|---|
| Polyolefins | Polyethylene (PE), Polypropylene (PP) | partinchem.comvinatiorganics.com |
| Styrenic Polymers | Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS) | partinchem.comvinatiorganics.com |
| Elastomers/Rubbers | Synthetic Rubber, Styrene-Butadiene-Styrene (SBS) | google.compartinchem.comvinatiorganics.com |
| Polyvinyls | Polyvinyl Chloride (PVC) | partinchem.comvinatiorganics.com |
| Polyamides & Engineering Plastics | Polyamides (PA), Polycarbonate, Polyacetal | amfine.compartinchem.comresearchgate.net |
| Adhesives and Sealants | Hot-melt adhesives, coatings | mdpi.compartinchem.com |
The primary mechanism by which hindered phenols protect polymers is by interrupting the free-radical chain reactions that constitute oxidative degradation. vinatiorganics.comresearchgate.net This process, known as auto-oxidation, is initiated by heat, residual catalysts, or mechanical stress during processing. partinchem.com It begins with the formation of alkyl radicals on the polymer chain, which then react with oxygen to form highly reactive peroxy radicals (ROO•). rasayanjournal.co.in
These peroxy radicals can abstract a hydrogen atom from another polymer chain, propagating the degradation cycle. Hindered phenols intervene by donating the hydrogen atom from their hydroxyl (-OH) group to the peroxy radical. partinchem.comwelltchemicals.com This action neutralizes the reactive radical and forms a stable, resonance-delocalized phenoxy radical. partinchem.comresearchgate.net The bulky tert-butyl groups shield the radical center on the phenoxy radical, preventing it from initiating new degradation chains. researchgate.net This termination of the chain reaction preserves the polymer's molecular weight, mechanical strength, and appearance during high-temperature manufacturing processes and subsequent storage. amfine.comvinatiorganics.comwelltchemicals.com For enhanced effectiveness, hindered phenols are often used in combination with secondary antioxidants like phosphites or thioesters, which decompose hydroperoxides, a stable but potentially problematic byproduct of the primary antioxidant action. partinchem.com
Exposure to ultraviolet (UV) radiation from sunlight can initiate photo-oxidation in polymers, leading to surface cracking, embrittlement, and color fading. partinchem.comvinatiorganics.com While hindered phenols can offer some protection against UV-induced degradation by quenching free radicals, their primary role is often complemented by other types of light stabilizers. amfine.comvinatiorganics.com
The most significant class of light stabilizers used in conjunction with phenolic antioxidants are Hindered Amine Light Stabilizers (HALS). partinchem.comadditivesforpolymer.com Unlike UV absorbers that block or screen UV radiation, HALS function similarly to hindered phenols by scavenging free radicals. additivesforpolymer.com However, HALS operate through a regenerative cyclic mechanism, where they are reformed during the stabilization process, allowing them to provide extremely long-term protection at low concentrations. additivesforpolymer.com The combination of a primary phenolic antioxidant to protect the material during processing and a HALS to guard against long-term photo-oxidation creates a synergistic effect, offering comprehensive stabilization for plastics and textiles in outdoor applications. amfine.compartinchem.com
Applications in Fuels, Lubricants, and Resins as Stabilizers
Hindered phenols, including compounds like 2,6-di-tert-butylphenol (B90309), are crucial additives in fuels, lubricants, and industrial oils to prevent oxidative degradation. aftonchemical.comnbinno.comnih.gov In these applications, high temperatures and contact with air and metal surfaces can accelerate oxidation, leading to the formation of sludge, varnish, and acidic byproducts. vinatiorganics.comrasayanjournal.co.in This degradation increases the fluid's viscosity, impairs its performance, and can damage engine or machinery components. vinatiorganics.com
As antioxidants, hindered phenols inhibit these degradation pathways by scavenging peroxy radicals, thereby extending the operational life of the fluid and protecting the equipment. aftonchemical.comrasayanjournal.co.in One notable application is in aviation fuels, where they prevent the formation of "gum," a resinous deposit that can clog fuel systems. wikipedia.orgnih.gov They are also widely used in industrial lubricants such as turbine, hydraulic, and transformer oils, as well as in engine and driveline fluids. aftonchemical.comannengchem.com
| Application Area | Function | Reference |
|---|---|---|
| Aviation and Motor Fuels | Prevents gumming and oxidation | wikipedia.orgaftonchemical.comnih.gov |
| Industrial Lubricants (Turbine, Hydraulic Oils) | Inhibits sludge and varnish formation, prevents oil thickening | aftonchemical.comvinatiorganics.comannengchem.com |
| Engine and Driveline Oils | Provides thermal and oxidative stability at high temperatures | aftonchemical.comnbinno.comrasayanjournal.co.in |
| Industrial Resins | Acts as an anti-aging additive | annengchem.com |
| Rubber and Plastics | Functions as an anti-aging agent and thermal stabilizer | google.comannengchem.com |
Catalytic Roles in Chemical Transformations (e.g., Oxidative Coupling)
Beyond their role as stabilizers, hindered phenols are pivotal in the field of chemical synthesis, particularly in catalytic oxidative coupling reactions. wikipedia.orgnih.gov These reactions forge new carbon-carbon (C–C) or carbon-oxygen (C–O) bonds between phenolic units, providing a direct pathway to complex molecules like biphenols, which are valuable scaffolds in materials science and medicinal chemistry. nih.govresearchgate.netresearchgate.net
The process often involves a metal catalyst (such as copper, iron, or vanadium) that facilitates the oxidation of the phenol (B47542) to a phenoxy radical. wikipedia.orgnih.gov The steric hindrance of the bulky groups on the phenol, such as the tert-butyl groups in 2,6-di-tert-butylphenol, plays a crucial role in directing the regioselectivity of the coupling. nih.gov For instance, because the para-position is often sterically crowded in such molecules, ortho-ortho coupling can be favored. nih.gov While 2,6-di-tert-butyl-3-ethylphenol is not specifically cited as a catalyst itself, related hindered phenols are. For example, 2,6-di-tert-butyl-4-ethylphenol (B146436) is used as a catalyst for the synthesis of aromatic carboxamides. pharmaffiliates.com More commonly, hindered phenols like 2,6-di-tert-butylphenol serve as the starting material or substrate in these transformations to build more complex antioxidant structures or other functional molecules. wikipedia.orgresearchgate.net
Research Avenues in Advanced Materials and Chemical Synthesis
Research involving hindered phenols continues to evolve, focusing on the development of novel molecules with enhanced performance and on their application as building blocks in synthesis. One major avenue is the design of new, more sophisticated antioxidants. This includes synthesizing higher molecular weight hindered phenols to reduce volatility and improve their persistence in polymers during high-temperature processing. partinchem.comresearchgate.net Researchers are also creating multifunctional molecules that combine a hindered phenol group with other stabilizing moieties to achieve synergistic effects. researchgate.netnih.gov
In chemical synthesis, hindered phenols are valuable intermediates. guidechem.com For example, 2,6-di-tert-butylphenol is a precursor in the industrial synthesis of more complex and highly effective antioxidants such as Irganox 1098. wikipedia.orgresearchgate.net The catalytic oxidative coupling of hindered phenols remains an active area of research, with efforts aimed at developing more selective and efficient catalysts to control the formation of specific isomers for use in advanced materials and pharmaceuticals. nih.govnih.govresearchgate.net Furthermore, computational methods like Density Functional Theory (DFT) are being employed to predict the antioxidant activity of new derivatives, accelerating the discovery of next-generation stabilizers. nih.gov
Vi. Environmental Dynamics and Degradation Pathways of Hindered Phenols
Environmental Distribution and Partitioning Behavior
The environmental distribution of hindered phenols is governed by their physicochemical properties, such as water solubility, vapor pressure, and affinity for organic matter.
When released into the environment, 2,6-di-tert-butylphenol (B90309) (2,6-DTBP) and similar hindered phenols are expected to partition to soil, water, and sediment. industrialchemicals.gov.au Being neutral organic compounds at typical environmental pH, they exhibit slight to moderate solubility in water. industrialchemicals.gov.au
Modeling studies, such as a standard multimedia partitioning (fugacity) model at Level III, predict that if released solely into water, a significant portion of 2,6-DTBP would remain in the water column (approximately 64.7%), with a substantial amount partitioning to sediment (about 34.5%). industrialchemicals.gov.au Only minor quantities are expected to be found in air (0.75%) and soil (0.05%). industrialchemicals.gov.au However, other calculations using the log Pow value as input suggest a different distribution, with about 25% partitioning into air and 70% into soil. oecd.org When an experimental sediment sorption coefficient is used, the prediction shifts to approximately 48% in air and 46% in soil. oecd.org
The measured organic carbon-water (B12546825) partitioning coefficient (Koc) for 2,6-DTBP is 4,493 L/kg, indicating it has low mobility in soil and a preference for adsorbing to organic carbon-rich phases. industrialchemicals.gov.au This suggests that in terrestrial environments, it will likely be found associated with soil organic matter. In aquatic systems, this translates to a tendency to accumulate in sediments. industrialchemicals.gov.au
Monitoring data from various international studies have detected 2,6-DTBP in sewage treatment plant influents and effluents, as well as in river water, sediments, and soil. industrialchemicals.gov.au For instance, in Sweden, influent concentrations ranged from 0.001–0.021 µg/L, with effluent concentrations between 0.0005–0.004 µg/L. industrialchemicals.gov.au Soil concentrations have also been measured, though sometimes below the limits of quantification. industrialchemicals.gov.au
Hindered phenols are characterized as moderately volatile. industrialchemicals.gov.au The Henry's Law constant for 2,6-DTBP suggests a moderate rate of volatilization from water and moist soil. industrialchemicals.gov.au Once in the atmosphere, these compounds are expected to undergo rapid photo-oxidation by hydroxyl radicals. industrialchemicals.gov.au The calculated atmospheric half-lives for di-tert-butylphenols are estimated to be between 1.4 and 2.6 hours, indicating that this is a significant degradation pathway in the atmosphere. industrialchemicals.gov.au
It's important to note that while volatilization from water is not considered rapid, it is a significant process. oecd.org After a 5-day incubation with sludge, it was observed that 7.7% of the initial 2,6-di-tert-butylphenol had volatilized. nih.gov
Biotic and Abiotic Degradation Mechanisms
The persistence of hindered phenols in the environment is influenced by both biological and non-biological degradation processes.
While some hindered phenols show limited ultimate biodegradation in standard tests, certain microorganisms have demonstrated the ability to degrade these compounds. industrialchemicals.gov.au Photodegradation appears to be a more significant degradation pathway than biodegradation for some hindered phenols. oecd.org
Researchers have successfully isolated and identified bacteria capable of degrading 2,6-di-tert-butylphenol. One such bacterium, an aerobic strain designated F-3-4, was isolated from acrylic fiber wastewater and its associated biofilm. nih.gov Through morphological, physiological, and biochemical analyses, this strain was identified as a species of Alcaligenes. nih.gov This strain was found to be capable of utilizing 2,6-DTBP as a sole source of carbon and energy. nih.gov Further cultivation enhanced its degradation capacity for 2,6-DTBP by 26.3%. nih.gov
Another study investigated the degradation capabilities of Pseudomonas aeruginosa san ai. nih.gov This strain was found to efficiently degrade 2,6-DTBP across a pH range of 5-8 at higher temperatures. nih.gov It was capable of completely degrading 2 and 10 mg/L of 2,6-DTBP within 7 days, and 85% of a 100 mg/L concentration in the same timeframe. nih.gov Proteomic studies on P. aeruginosa san ai suggest that the degradation of 2,6-DTBP may occur via an ortho-ring cleavage pathway, as indicated by the upregulation of aromatic ring cleavage enzymes. nih.gov
The genus Alcaligenes is known for its versatile metabolic capabilities, including the degradation of various pollutants like phenols. nih.gov Strains of Alcaligenes faecalis have been isolated and shown to effectively degrade phenol (B47542), utilizing it as a sole carbon and energy source. frontiersin.orgnih.gov
Kinetic studies provide valuable insights into the rate and efficiency of microbial degradation of hindered phenols. For the Alcaligenes sp. strain F-3-4, under optimal growth conditions (37°C, pH 7.0, 0.1% inoculum size, and a shaker speed of 250 r/min), the degradation of 2,6-DTBP was studied. nih.gov With an initial concentration of 100 mg/L, 62.4% of the 2,6-DTBP was removed after 11 days. nih.gov The degradation kinetics were described by the Eckenfelder equation, with a calculated half-life of 9.38 days. nih.gov The initial concentration of 2,6-DTBP was found to be a critical factor, with a maximum tolerable initial concentration of 200 mg/L; concentrations above this level inhibited the degradation process. nih.gov
For Pseudomonas aeruginosa san ai, the degradation efficiency was also dependent on the initial concentration of 2,6-DTBP. nih.gov As mentioned, it achieved 100% degradation at 2 and 10 mg/L and 85% at 100 mg/L over a 7-day period. nih.gov
Kinetic models, such as the Haldane model, have been used to describe the biodegradation of phenol by Alcaligenes faecalis over a range of initial concentrations. nih.gov This indicates that at high concentrations, the substrate itself can inhibit the activity of the degrading microorganisms.
Interactive Data Table: Microbial Degradation of 2,6-Di-tert-butylphenol
| Microorganism | Initial Concentration (mg/L) | Degradation (%) | Time (days) | pH | Temperature (°C) | Half-life (days) | Reference |
| Alcaligenes sp. F-3-4 | 100 | 62.4 | 11 | 7.0 | 37 | 9.38 | nih.gov |
| Pseudomonas aeruginosa san ai | 2 | 100 | 7 | 5-8 | Higher Temperatures | Not Reported | nih.gov |
| Pseudomonas aeruginosa san ai | 10 | 100 | 7 | 5-8 | Higher Temperatures | Not Reported | nih.gov |
| Pseudomonas aeruginosa san ai | 100 | 85 | 7 | 5-8 | Higher Temperatures | Not Reported | nih.gov |
Photodegradation Processes
Photodegradation is a significant pathway for the transformation of phenolic compounds in the aquatic environment. This process can occur through direct photolysis, where the compound itself absorbs solar radiation, or indirect photolysis, which is mediated by photosensitizing substances present in the water. unesp.br For hindered phenols, the rate and efficiency of photodegradation are influenced by the specific chemical structure and environmental conditions.
Research on compounds structurally similar to 2,6-Di-tert-butyl-3-ethylphenol provides insight into these processes. For instance, the photodegradation of 2,4-Di-tert-butylphenol (2,4-DTBP) has been demonstrated using advanced oxidation processes like the ultraviolet/persulfate (UV/PS) system. researchgate.net In such systems, UV light activates persulfate to generate highly reactive sulfate (B86663) and hydroxyl radicals, which then degrade the target compound. researchgate.net Similarly, photocatalysis using materials like Metal-Organic Frameworks (MOFs) has been shown to be effective in degrading 2,6-di-tert-butylphenol under UV irradiation. researchgate.net
The composition of the water matrix plays a crucial role. unesp.br The presence of naturally occurring substances such as humic acids and metal ions like iron (Fe(III)) can accelerate photodegradation. unesp.brdss.go.th Fe(III)-aquo complexes, upon absorbing sunlight, can produce hydroxyl radicals, which are potent oxidants that drive the degradation of alkylphenols. dss.go.th The efficiency of this process is dependent on factors like pH and the concentration of the photoreactive iron species. dss.go.th
Table 1: Research Findings on the Photodegradation of Related Hindered Phenols
| Compound | System/Catalyst | Key Findings | Reference |
| 2,6-di-tert-butylphenol | MOF-5 (photocatalyst) | Exhibited photocatalytic degradation under UV light irradiation. | researchgate.net |
| 2,4-Di-tert-butylphenol | UV/Persulfate (UV/PS) | Degradation was effectively achieved through the generation of hydroxyl and sulfate radicals. | researchgate.net |
| Alkylphenol Ethoxylates | Fe(III) / Sunlight | Degradation was efficiently sensitized by Fe(III), which produces hydroxyl radicals upon photolysis. The rate depends on the concentration of the photoreactive Fe(OH)2+ species. | dss.go.th |
| Zearalenone (a phenolic mycoestrogen) | Simulated Solar Irradiation | Phototransformation followed pseudo-first-order kinetics, with half-lives significantly shorter in natural waters (28–136 min) compared to deionized water (1777 min) due to indirect photolysis. | unesp.br |
Environmental Persistence Characterization
The environmental persistence of a chemical is determined by its resistance to various degradation processes, including biodegradation, photodegradation, and chemical transformation. The molecular structure of hindered phenols, characterized by bulky tert-butyl groups flanking the hydroxyl group, provides significant steric hindrance. vinatiorganics.com This structural feature, while key to their function as antioxidants, also contributes to their environmental persistence by making them less susceptible to microbial and enzymatic attack. nih.govpsu.edu
Despite this, biodegradation of some hindered phenols can occur. Studies on 2,6-di-tert-butylphenol (2,6-DTBP) have shown that it can be degraded by specific bacterial strains. nih.gov For example, an Alcaligenes sp. strain isolated from industrial wastewater was able to use 2,6-DTBP as a sole carbon and energy source. nih.gov The degradation kinetics followed the Eckenfelder equation, with 62.4% of an initial 100 mg/L concentration being removed after 11 days, corresponding to a half-life of 9.38 days. nih.gov However, the degradation was inhibited at higher concentrations (above 200 mg/L). nih.gov
The persistence of these compounds is a concern, as they have been detected in various environmental compartments, including indoor dust from e-waste recycling facilities, indicating their widespread use and potential for accumulation. acs.org The persistence of metabolites can also be an issue; for example, nonylphenol, a degradation product of nonylphenol polyethoxylate surfactants, is known to be persistent in the environment. psu.edu
Table 2: Degradation Kinetics of Related Phenolic Compounds
| Compound | System | Initial Concentration | Degradation Rate / Half-life | Reference |
| 2,6-di-tert-butylphenol (2,6-DTBP) | Alcaligenes sp. F-3-4 | 100 mg/L | 62.4% removal in 11 days; Half-life of 9.38 days. | nih.gov |
| Phenol | Lake Water | Not specified | Half-life < 1 day (biodegradation). | cdc.gov |
| Phenol | Estuarine Water | Not specified | Half-life up to 9 days (biodegradation). | cdc.gov |
| Phenol | Sunlit Water | Not specified | Half-life ~19 hours (photooxidation by peroxyl radicals). | cdc.gov |
Vii. Computational Chemistry and Theoretical Modeling of Hindered Phenols
Quantum Mechanical Studies
Quantum mechanical methods are at the forefront of computational investigations into hindered phenols. These approaches, rooted in the fundamental principles of quantum mechanics, allow for the detailed examination of electronic structure and its influence on chemical behavior.
Density Functional Theory (DFT) for Reaction Kinetics and Mechanisms
Density Functional Theory (DFT) has emerged as a robust method for investigating the reaction kinetics and mechanisms of hindered phenols. DFT calculations can elucidate the pathways of antioxidant action, such as hydrogen atom transfer (HAT) and proton-coupled electron transfer (PCET). ustc.edu.cnnih.govdntb.gov.ua For instance, studies on various phenols have used DFT to model the transition states of their reactions with radicals like 2,2-diphenyl-1-picrylhydrazyl (dpph•). ustc.edu.cnnih.gov These calculations reveal that for many phenols, the reaction mechanism is not purely HAT or PCET but a hybrid of the two. ustc.edu.cnnih.gov The steric hindrance provided by the bulky tert-butyl groups in compounds like 2,6-Di-tert-butyl-3-ethylphenol significantly influences the reaction kinetics, a factor that can be quantitatively assessed using DFT. nih.gov
Research has shown that the antioxidant activity of hindered phenols is closely tied to their ability to donate a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals. DFT calculations are instrumental in determining the rate of this hydrogen atom transfer, which is a key indicator of antioxidant efficacy. researchgate.net The theory can also be used to understand how different substituents on the phenol (B47542) ring affect the reaction mechanism and kinetics. dntb.gov.ua For example, the introduction of an electron-donating group can enhance the free radical scavenging rate. nih.gov
Calculation of Electronic and Thermodynamic Properties (e.g., Bond Dissociation Enthalpies)
A critical parameter in evaluating the antioxidant potential of a hindered phenol is the bond dissociation enthalpy (BDE) of the phenolic O-H bond. nih.gov A lower BDE indicates that the hydrogen atom can be more easily abstracted by a radical, signifying greater antioxidant activity. DFT is a widely used and reliable method for calculating O-H BDEs. nih.govnih.gov The BDE is typically calculated as the enthalpy difference between the parent phenol molecule, the resulting phenoxyl radical, and a hydrogen atom. nih.govnih.gov
Studies have demonstrated a strong correlation between the calculated O-H BDE and the experimentally observed antioxidant activity. researchgate.net For example, research on similar hindered phenols has shown that the introduction of an electron-donating methyl group can lower the O-H BDE, thereby increasing the antioxidant potential. nih.gov These computational predictions are generally in good agreement with experimental values, though discrepancies can arise, particularly when intramolecular hydrogen bonding is present in the phenoxyl radical. nih.gov
Below is a table showcasing representative calculated Bond Dissociation Enthalpies for related hindered phenols, illustrating the impact of substitution on this key thermodynamic property.
| Compound | O-H Bond Dissociation Enthalpy (kJ/mol) |
| 2-((3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl)oxy)ethyl acrylate (B77674) (PEA) | 307.23 nih.gov |
| 2-((3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl)oxy)propyl acrylate (PPA) | 301.95 nih.gov |
This table is for illustrative purposes and includes data for structurally related compounds to highlight the utility of DFT in determining BDEs.
Prediction of Molecular Properties (e.g., Dipole Moments, Polarizability)
The prediction of such molecular properties is crucial for various applications, including the design of new materials and understanding the behavior of these compounds in different environments. Computational methods, particularly graph neural networks, are increasingly being used to predict a wide array of molecular properties for diverse sets of molecules. nih.govarxiv.orgkrellinst.org
Molecular Dynamics and Simulation Techniques
For example, MD simulations have been employed to investigate the performance of hindered phenol antioxidants in nitrile-butadiene rubber composites. rsc.org These simulations can reveal how the antioxidant molecules disperse within the polymer and how they interact with the polymer chains, which is crucial for their effectiveness in preventing degradation. Similarly, MD simulations can shed light on the conformational properties of hybrid macromolecular antioxidants, where hindered phenols are attached to larger molecules like dextran. nih.gov Reactive molecular dynamics simulations have also been used to study the chemical changes in phenolic polymers under extreme conditions, such as shock loading. osti.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological or chemical activity. researchgate.net In the context of hindered phenols, QSAR models can be developed to predict their antioxidant reactivity based on calculated molecular descriptors. researchgate.netnih.gov
These models often utilize descriptors derived from DFT calculations, such as BDE, ionization potential, and various electronic and topological parameters. nih.gov By correlating these descriptors with experimentally measured activities (e.g., radical scavenging ability), QSAR models can be created to efficiently screen large libraries of virtual compounds and identify promising new antioxidant candidates. researchgate.net
For instance, a QSAR study on phenolic compounds might reveal that their antiradical activity is strongly correlated with specific molecular fingerprints and physicochemical properties. researchgate.net However, it's important to note that the applicability of some assays, like the DPPH test, can be limited for sterically hindered phenols, and thus the choice of experimental data for building the QSAR model is critical. nih.gov Successful QSAR models have been developed that link cytotoxicity of phenols to their inhibition rate constants, suggesting that their biological effects are dependent on radical reactions. nih.gov
Q & A
Q. What statistical methods address variability in antioxidant assay results?
Q. How do isotopic labeling studies improve mechanistic understanding of phenolic degradation?
- Methodological Answer : Synthesize deuterated analogs (e.g., benzene-d₃ derivatives) to track degradation pathways via GC-MS . Compare fragmentation patterns with non-labeled compounds to identify primary oxidation sites and intermediates .
Tables for Key Data
| Property | Method | Reference |
|---|---|---|
| Enthalpy of Sublimation | Gas-phase Calorimetry | |
| Antioxidant IC₅₀ (DPPH) | UV-Vis Spectroscopy | |
| Genotoxicity (in vitro) | Mammalian Chromosome Assay | |
| Log P (Octanol-Water) | QSAR Prediction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
